3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate
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Overview
Description
3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and medicinal chemistry . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, which are efficient and cost-effective. These methods allow for the simultaneous formation of multiple bonds in a single reaction step, reducing the need for purification and isolation of intermediates . The use of catalysts, such as transition metals, can further enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including the suppression of tumor growth and the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, it shares a similar imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with a related structure.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate is unique due to its specific acetyl and acetate functional groups, which confer distinct chemical properties and biological activities . These functional groups enhance the compound’s solubility and reactivity, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
(3-acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl) acetate |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)10-11(16-8(2)15)12-9-5-3-4-6-13(9)10/h3-6,9,12H,1-2H3 |
InChI Key |
YVLSOOXOSRIZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2N1C=CC=C2)OC(=O)C |
Origin of Product |
United States |
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